molecular formula C18H16ClNO3 B8598392 Ethyl 6-(benzyloxy)-4-chloro-1H-indole-2-carboxylate CAS No. 167479-26-7

Ethyl 6-(benzyloxy)-4-chloro-1H-indole-2-carboxylate

Cat. No. B8598392
CAS No.: 167479-26-7
M. Wt: 329.8 g/mol
InChI Key: WOCAPZRYFSBVJN-UHFFFAOYSA-N
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Patent
US06169107A

Procedure details

A solution of 4.50 g (12.6 mmols) of ethyl 3-(4-benzyloxy-2-chlorophenyl)-2-azidopropenoate in 100 ml of toluene was refluxed for 3 hours. The reaction mixture was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography to give 3.73 g (89.8%) of ethyl 6-benzyloxy-4-chloro-2-indolecarboxylate.
Name
ethyl 3-(4-benzyloxy-2-chlorophenyl)-2-azidopropenoate
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH:15]=[C:16]([N:22]=[N+]=[N-])[C:17]([O:19][CH2:20][CH3:21])=[O:18])=[C:11]([Cl:25])[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C1(C)C=CC=CC=1>[CH2:1]([O:8][C:9]1[CH:14]=[C:13]2[C:12]([CH:15]=[C:16]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[NH:22]2)=[C:11]([Cl:25])[CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
ethyl 3-(4-benzyloxy-2-chlorophenyl)-2-azidopropenoate
Quantity
4.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC(=C(C=C1)C=C(C(=O)OCC)N=[N+]=[N-])Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC(=C2C=C(NC2=C1)C(=O)OCC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.73 g
YIELD: PERCENTYIELD 89.8%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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